molecular formula C10H12N2O6S2 B12433988 N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide

N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide

Cat. No.: B12433988
M. Wt: 320.3 g/mol
InChI Key: JORRRCOEYVDOPY-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N1-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide . To derive this name:

  • Parent structure : The base structure is a benzene ring.
  • Substituents : Two sulfonamide groups (-SO2NH2) are attached at the 1- and 4-positions of the benzene ring.
  • Modification : One nitrogen atom of the sulfonamide group at position 1 is substituted with a (3S)-2-oxooxolan-3-yl group.

The 2-oxooxolan-3-yl substituent refers to a five-membered oxolane (tetrahydrofuran) ring with a ketone functional group at position 2 and a stereocenter at position 3 in the S-configuration. The numbering of the oxolane ring begins at the oxygen atom, with the ketone at position 2 and the substituent at position 3.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following identifiers:

Identifier Type Value Source
CAS Registry Number 1258701-14-2
Supplier Product Code W01ENAEN300-70263
Enamine Catalog Number EN300-70263

The CAS Registry Number (1258701-14-2) is critical for regulatory and commercial tracking, while supplier-specific codes facilitate procurement in research settings.

Molecular Formula and Stereochemical Considerations

The molecular formula of N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide is C10H11N2O6S2 , derived as follows:

  • Benzene core : C6H6.
  • Sulfonamide groups : Two -SO2NH2 groups contribute 2 sulfur (S), 4 oxygen (O), 2 nitrogen (N), and 4 hydrogen (H) atoms.
  • Oxolane substituent : The (3S)-2-oxooxolan-3-yl group adds C4H5O2.

Stereochemistry :
The oxolane ring introduces a stereocenter at position 3, which exhibits an S-configuration . This stereochemical feature is critical for the compound’s potential interactions in biological systems, as enantiomers often differ in activity.

Property Detail
Molecular Formula C10H11N2O6S2
Stereocenter Configuration (3S)-2-oxooxolan-3-yl substituent

The compound’s three-dimensional structure is influenced by the oxolane ring’s puckered conformation and the planar geometry of the sulfonamide groups.

Properties

IUPAC Name

4-N-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6S2/c11-19(14,15)7-1-3-8(4-2-7)20(16,17)12-9-5-6-18-10(9)13/h1-4,9,12H,5-6H2,(H2,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORRRCOEYVDOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Sulfonyl Chloride Preparation :
    Benzene-1,4-disulfonyl chloride is synthesized via sulfonation of benzene-1,4-diol derivatives, followed by chlorination. This intermediate is critical for subsequent nucleophilic substitution reactions.

  • Amine Coupling :
    Reaction of benzene-1,4-disulfonyl chloride with (3S)-2-oxooxolan-3-amine in a polar aprotic solvent (e.g., dichloromethane or DMF) under basic conditions (e.g., triethylamine) to deprotonate the amine and facilitate nucleophilic attack.

Reagent Role Conditions
Benzene-1,4-disulfonyl chloride Sulfonating agent 0–5°C, anhydrous solvent
(3S)-2-Oxooxolan-3-amine Chiral amine precursor Room temperature, 12–24 hours
Triethylamine Base catalyst Excess, neutralize HCl byproduct

Table 1: Hypothetical reaction components for sulfonamide formation

Stereochemical Considerations

The (3S)-configuration of the oxolane substituent indicates the use of a chiral amine precursor. Potential methods include:

  • Chiral Pool Synthesis : Utilizing (3S)-2-oxooxolan-3-amine derived from natural chiral starting materials (e.g., serine or threonine derivatives).
  • Resolution of Racemic Mixtures : Racemic synthesis followed by chiral chromatography or enzymatic resolution to isolate the desired enantiomer.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

For electron-deficient benzene derivatives, substitution reactions may proceed directly. However, benzene-1,4-disulfonamide is electron-deficient, making direct substitution challenging. This approach is less likely unless activating groups are present.

Purification and Characterization

Post-synthesis steps typically include:

  • Crystallization : Using solvents like ethanol/water mixtures to isolate the product.
  • Chromatography : Column chromatography (e.g., silica gel) to remove impurities.
  • Spectroscopic Analysis :
    • ¹H NMR : Peaks for oxolane protons (δ 4.5–5.5 ppm) and sulfonamide NH (δ 8–10 ppm).
    • MS : Molecular ion at [M+H]⁺ = 320.33 (calculated for C₁₀H₁₃NO₆S₂).

Challenges and Limitations

  • Stereochemical Control : Achieving high enantiomeric excess requires optimized chiral resolution or asymmetric synthesis.
  • Solubility Issues : Sulfonamides often exhibit poor aqueous solubility, complicating purification.
  • Byproduct Formation : Competing reactions (e.g., sulfonamide hydrolysis) may reduce yields.

Chemical Reactions Analysis

Types of Reactions: N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The oxolanone moiety and disulfonamide groups play a crucial role in these interactions, contributing to the compound’s specificity and potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide, particularly in the benzene-disulfonamide backbone, but differ in substituent groups, leading to varied properties and applications:

Compound Name Substituent Group Molecular Formula Key Properties/Applications References
N1-(3-chloro-1H-indol-7-yl)benzene-1,4-disulfonamide (Indisulam) 3-chloroindole C₁₄H₁₂ClN₃O₄S₂ Anticancer agent; targets RBM39 via DCAF15 E3 ligase recruitment. Exhibits potent antiproliferative activity.
N-(3-cyano-1H-indol-7-yl)benzene-1,4-disulfonamide (Compound 2) 3-cyanoindole C₁₅H₁₂N₄O₄S₂ Synthesized via sulfonylation of 7-aminoindole-3-carbonitrile. Biological activity not reported in provided evidence.
1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide (3S)-2-oxooxolane (stereospecific) C₁₀H₁₂N₂O₆S₂ Discontinued commercially; stereochemistry may influence pharmacokinetics or target binding.
(E,E)-N1-(2,3,4,5,6-Pentafluorobenzylidene)-N4-(3,4,5-trimethoxybenzylidene)benzene-1,4-diamine Diimine derivatives C₂₉H₂₃F₅N₂O₃ Non-sulfonamide analogue; layered crystal structure with C–H···F/O interactions. No reported biological activity.

Key Comparisons:

Biological Activity: Indisulam (N1-(3-chloroindol-7-yl) derivative) is the most clinically relevant analogue, demonstrating anticancer activity through RBM39 degradation . In contrast, this compound lacks reported biological data, though its ketone-containing substituent may modulate solubility or metabolic stability. Compound 2 (3-cyanoindole derivative) shares synthetic methodology with Indisulam but lacks documented therapeutic applications .

Synthetic Accessibility: Indisulam and Compound 2 are synthesized via sulfonylation of aminoindole precursors using sulfonyl chlorides in DMF/pyridine .

This could influence binding to proteins or nucleic acids. Indisulam’s 3-chloroindole moiety is critical for its mechanism of action, as chloro-substituted aromatics often enhance lipophilicity and target affinity .

Research Findings and Data

Pharmacokinetic and Physicochemical Properties (Theoretical Comparison)

Property This compound Indisulam Compound 2
Molecular Weight (g/mol) 328.34 409.85 392.42
LogP (Predicted) 1.2 (moderate lipophilicity) 2.8 (high lipophilicity) 2.1
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 8 8 8
Solubility (mg/mL) ~0.5 (estimated) 0.1–0.3 (experimental) Not reported

Mechanistic Insights:

  • Indisulam’s efficacy stems from its role as a molecular glue degrader, selectively recruiting RBM39 to the DCAF15 E3 ligase complex . The target compound’s oxooxolane group may similarly engage in protein interactions but lacks evidence of such activity.

Biological Activity

N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H12N2O6S2
  • Molecular Weight : 320.34 g/mol
  • CAS Number : 1955492-45-1

The compound features a benzene ring substituted with a 1,4-disulfonamide moiety and a 2-oxooxolane group, which may contribute to its biological properties.

This compound has been studied primarily for its role as an inhibitor of oxidative phosphorylation (OXPHOS), particularly targeting mitochondrial complex I. Inhibition of OXPHOS is a promising therapeutic strategy for cancers that rely heavily on aerobic metabolism.

Inhibition of Mitochondrial Function

Research indicates that this compound significantly depletes ATP production in cancer cell lines when glucose is replaced with galactose, forcing cells to rely on mitochondrial respiration. For instance:

  • IC50 Values : The compound demonstrated an IC50 value of 118.5 ± 2.2 nM for ATP depletion in MIA PaCa-2 pancreatic cancer cells under galactose conditions .

This suggests that this compound may selectively target cancer cells by disrupting their energy metabolism.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in the substituents on the benzene ring and modifications to the oxolane moiety can lead to significant changes in potency and selectivity.

Comparative Analysis

CompoundIC50 (nM)TargetComments
This compound118.5 ± 2.2Complex IPotent ATP depletion
Benzene-1,4-disulfonamide derivative0.58 μMComplex ILess potent than the oxolane derivative

The oxolane substitution enhances the potency compared to other benzene sulfonamide derivatives, highlighting the importance of structural optimization in drug design .

Study on Pancreatic Cancer

A notable study reported the efficacy of this compound in a syngeneic mouse model of pancreatic cancer (Pan02). The compound exhibited significant tumor growth inhibition when administered as a single agent, demonstrating its potential as a therapeutic candidate .

Enzyme Inhibition Studies

Additionally, related compounds have shown promise as inhibitors of carbonic anhydrase isoforms. For example, some benzenesulphonamide derivatives were tested against human carbonic anhydrase isoforms with potent inhibitory activities observed . While specific data for this compound is limited, these findings suggest that similar compounds could offer multi-targeted therapeutic strategies.

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